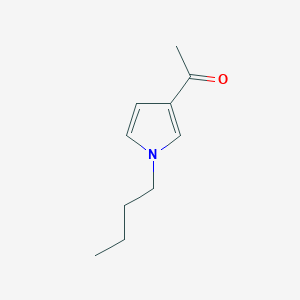
1-(1-Butyl-1H-pyrrol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Butyl-1H-pyrrol-3-yl)ethanone is an organic compound belonging to the pyrrole family, characterized by a five-membered ring containing one nitrogen atom. This compound is notable for its unique chemical structure, which includes a butyl group at the first position and an acetyl group at the third position of the pyrrole ring. Pyrroles are significant in various fields due to their biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(1-Butyl-1H-pyrrol-3-yl)ethanone can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions to form the pyrrole ring . For this compound, the specific reactants would include a butyl-substituted 1,4-dicarbonyl compound and an acetyl-substituted amine.
Industrial Production Methods
Industrial production of pyrroles often involves catalytic processes that ensure high yield and purity. For instance, the use of metal catalysts such as iron(III) chloride in water can facilitate the Paal-Knorr synthesis under mild conditions . This method is advantageous due to its operational simplicity and economic feasibility.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Butyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or nitro-substituted pyrroles.
Applications De Recherche Scientifique
Structure and Composition
- Molecular Formula : C10H15NO
- Molecular Weight : 165.24 g/mol
- IUPAC Name : 1-(1-butyl-1H-pyrrol-3-yl)ethanone
The compound consists of a pyrrole ring substituted with a butyl group and an ethanone moiety, contributing to its unique reactivity and biological activity.
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not well-documented |
| Solubility | Soluble in organic solvents |
| Appearance | Colorless liquid |
Pharmaceutical Applications
This compound has shown promise in pharmaceutical research, particularly in the development of new therapeutic agents. Its structure allows for interaction with various biological targets, making it a candidate for:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain pathogens, potentially useful in treating infections.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of various derivatives that could have enhanced pharmacological effects. Its unique structure allows for:
- Synthesis of Pyrrole Derivatives : The compound's reactivity can be exploited to create new pyrrole derivatives that may possess improved biological activities.
Biological Studies
Research has explored the effects of this compound on biological systems. Some key areas include:
- Neuropharmacology : Investigations into its effects on neurotransmitter systems may reveal insights into its potential as a treatment for neurological disorders.
Environmental Science
Research indicates that compounds like this compound may play a role in environmental chemistry, particularly concerning their degradation pathways and ecological impacts.
Antimicrobial Properties Study
A study conducted by Ushadevi (2008) focused on the antifungal activity of various compounds, including this compound. The results demonstrated:
| Pathogen Tested | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Candida albicans | 12 | 50 |
| Cochliobolus paradoxa | 15 | 100 |
These findings suggest potential applications in developing antifungal treatments.
Synthesis of Derivatives
Research published in the Journal of Organic Chemistry highlighted the synthesis of pyrrole derivatives using this compound as a precursor. These derivatives exhibited enhanced biological activity compared to their parent compounds.
Mécanisme D'action
The mechanism of action of 1-(1-Butyl-1H-pyrrol-3-yl)ethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyl-1H-pyrrole: Lacks the acetyl group, resulting in different chemical reactivity and biological activity.
3-Acetyl-1H-pyrrole: Lacks the butyl group, which affects its solubility and interaction with biological targets.
1-Butyl-2,5-dimethyl-1H-pyrrole: Contains additional methyl groups, leading to variations in its chemical and physical properties.
Uniqueness
1-(1-Butyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of both butyl and acetyl groups, which confer specific chemical reactivity and biological activity. This dual substitution pattern makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
133611-43-5 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
1-(1-butylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-3-4-6-11-7-5-10(8-11)9(2)12/h5,7-8H,3-4,6H2,1-2H3 |
Clé InChI |
XTIPOGYBHOAVAF-UHFFFAOYSA-N |
SMILES |
CCCCN1C=CC(=C1)C(=O)C |
SMILES canonique |
CCCCN1C=CC(=C1)C(=O)C |
Synonymes |
Ethanone, 1-(1-butyl-1H-pyrrol-3-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















